molecular formula C16H15ClN4O2 B12060097 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine

Cat. No.: B12060097
M. Wt: 330.77 g/mol
InChI Key: MHYRUZOJQQLLQS-BQYQJAHWSA-N
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Description

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine is an organic compound belonging to the class of xanthines. Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . . It is a derivative of caffeine, modified with a chlorostyryl group, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine typically involves the following steps:

    Starting Materials: The synthesis begins with caffeine, which is a naturally occurring xanthine derivative.

    Chlorostyryl Group Introduction: The chlorostyryl group is introduced through a reaction with 3-chlorostyrene. This reaction is typically carried out under basic conditions, using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the caffeine and facilitate the nucleophilic addition to the styrene derivative.

    Reaction Conditions: The reaction is usually conducted in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to maintain consistent reaction conditions and improve yield.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the chlorostyryl group.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated chlorostyryl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of xanthine derivatives and their interactions with various reagents.

    Biology: Investigated for its effects on biological systems, particularly its interactions with adenosine receptors.

    Medicine: Explored for potential therapeutic applications, including its role as an adenosine receptor antagonist, which may have implications in treating conditions like asthma and certain neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for synthesizing other bioactive compounds.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine involves its interaction with adenosine receptors. As an adenosine receptor antagonist, it binds to these receptors and inhibits their activity. This leads to various physiological effects, such as increased alertness and bronchodilation. The compound primarily targets A1 and A2A adenosine receptors, modulating their signaling pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant found in coffee and tea.

    Theophylline: 1,3-Dimethylxanthine, used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate and known for its mild stimulant effects.

Uniqueness

1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine is unique due to the presence of the chlorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its ability to interact with adenosine receptors and provides a different pharmacological profile compared to other xanthine derivatives.

Properties

Molecular Formula

C16H15ClN4O2

Molecular Weight

330.77 g/mol

IUPAC Name

8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,9-trimethylpurine-2,6-dione

InChI

InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-13-14(19)20(2)16(23)21(3)15(13)22/h4-9H,1-3H3/b8-7+

InChI Key

MHYRUZOJQQLLQS-BQYQJAHWSA-N

Isomeric SMILES

CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)/C=C/C3=CC(=CC=C3)Cl

Canonical SMILES

CN1C(=NC2=C1N(C(=O)N(C2=O)C)C)C=CC3=CC(=CC=C3)Cl

Origin of Product

United States

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